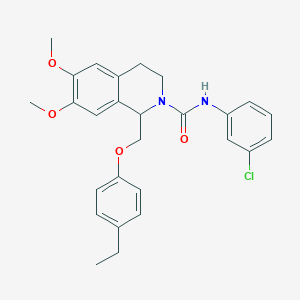
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C27H29ClN2O4 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates elements that suggest possible biological activities, particularly in the realm of neuropharmacology and cancer research. This article aims to explore the biological activity of this compound, providing insights from various studies and synthesizing findings into a coherent overview.
The compound's molecular formula is C27H29ClN2O4 with a molecular weight of 480.99 g/mol. Its structure includes a dihydroisoquinoline core, which is often associated with various biological activities including antitumor and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H29ClN2O4 |
| Molecular Weight | 480.99 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Specifically, the presence of a chlorophenyl group suggests potential activity as a dopamine receptor antagonist. Studies on related compounds have shown that modifications around the isoquinoline structure can enhance binding affinity to dopamine receptors, which may be relevant for treating conditions like schizophrenia or Parkinson's disease .
Case Study: Dopamine D(3) Receptor Antagonism
A study focused on dopamine D(3) receptor antagonists demonstrated that certain structural modifications lead to increased selectivity and potency. For instance, the introduction of ethyl and methoxy groups at specific positions on the isoquinoline skeleton enhanced receptor binding . This suggests that this compound could similarly exhibit favorable neuropharmacological properties.
Antitumor Activity
The compound's structure also indicates potential antitumor activity. Isoquinoline derivatives have been documented to possess anticancer properties through various mechanisms including apoptosis induction and inhibition of cell proliferation. For example, compounds with similar structural motifs have shown efficacy against several cancer cell lines in vitro .
Research Findings
A comparative analysis of isoquinoline derivatives revealed that those with methoxy substitutions exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to their ability to induce oxidative stress and disrupt mitochondrial function .
Table 2: Biological Activities of Related Compounds
特性
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-18-8-10-22(11-9-18)34-17-24-23-16-26(33-3)25(32-2)14-19(23)12-13-30(24)27(31)29-21-7-5-6-20(28)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXCIRCFKSHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














